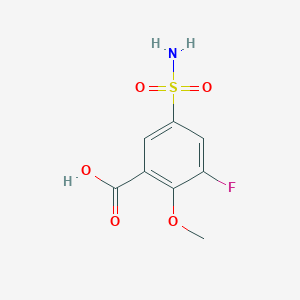

3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid

説明

3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is a fluorinated benzoic acid derivative characterized by a methoxy group at the 2-position, a sulfamoyl group at the 5-position, and a fluorine atom at the 3-position on the aromatic ring. The sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding capacity, while the fluorine atom improves metabolic stability and lipophilicity. The methoxy group contributes to steric and electronic effects, influencing reactivity and solubility .

特性

分子式 |

C8H8FNO5S |

|---|---|

分子量 |

249.22 g/mol |

IUPAC名 |

3-fluoro-2-methoxy-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C8H8FNO5S/c1-15-7-5(8(11)12)2-4(3-6(7)9)16(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) |

InChIキー |

XCYHTPDEWIQPOD-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of 2-methoxybenzoic acid to introduce the fluorine atom at the 3-position. This is followed by the sulfonation of the 5-position to introduce the sulfamoyl group. The reaction conditions often involve the use of reagents such as fluorinating agents (e.g., Selectfluor) and sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product quality .

化学反応の分析

Types of Reactions

3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfamoyl group can undergo reduction to form amines.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products

Substitution: Formation of substituted benzoic acids or derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Coupling: Formation of biaryl compounds or extended aromatic systems.

科学的研究の応用

Medicinal Chemistry

Anti-Psychotic Drug Development:

One of the primary applications of 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid is as an intermediate in the synthesis of anti-psychotic medications, specifically sulpiride. Sulpiride is used to treat schizophrenia and depression, with the sulfamoyl group playing a crucial role in its pharmacological activity. The synthesis pathway typically involves the conversion of this compound into sulpiride through various chemical reactions, including amination and esterification processes .

Potential Anti-Cancer Applications:

Recent studies have indicated that compounds similar to 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid may exhibit anti-cancer properties. Research into the structure-activity relationship (SAR) of sulfamoylbenzoic acids has shown promising results in inhibiting tumor growth in specific cancer cell lines. This opens avenues for further investigation into its potential therapeutic effects against various cancers .

Agrochemicals

Herbicide Development:

The unique chemical properties of 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid suggest its potential use in developing novel herbicides. The fluorine atom can enhance the bioactivity and stability of herbicides, making them more effective in controlling unwanted plant growth. Research into the synthesis of derivatives of this compound may lead to the discovery of new agrochemical agents that are both effective and environmentally friendly .

Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid serves as a versatile building block for constructing more complex molecules. Its functional groups allow for various chemical transformations, enabling chemists to create diverse compounds for research purposes. This application is particularly relevant in the field of materials science, where such compounds can be used to synthesize advanced materials with tailored properties .

Case Study 1: Synthesis of Sulpiride

The preparation method for 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid as an intermediate for sulpiride involves several steps:

- Starting Material: 2-methoxy-5-chlorobenzoic acid is reacted with sodium amino sulfinate.

- Reaction Conditions: The reaction is conducted at controlled temperatures (45-60 °C) over several hours.

- Yield: The method yields high-quality products with minimal environmental waste, making it suitable for large-scale production .

Case Study 2: Mechanochemical Synthesis

Recent advancements in mechanochemical synthesis techniques have demonstrated that 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid can be synthesized efficiently using solvent-free methods. This approach not only reduces waste but also allows for scalable production processes that are economically viable for industrial applications .

作用機序

The mechanism of action of 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance its binding affinity to enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

類似化合物との比較

3-Fluoro-5-methyl-2-sulfamoylbenzoic Acid

- Structural Differences : Replaces the methoxy group at the 2-position with a methyl group.

- However, the absence of an oxygen atom diminishes hydrogen-bonding capacity, which may reduce solubility in aqueous media .

- Applications: Limited data exists, but methyl-substituted analogs are often explored for enhanced membrane permeability in drug discovery.

2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic Acid

- Structural Differences: Substitutes fluorine with chlorine at the 3-position and replaces the sulfamoyl group with a phenylsulfonylamino moiety.

- The phenylsulfonyl group introduces aromatic bulk, which may enhance receptor selectivity but reduce solubility .

- Applications : Phenylsulfonyl derivatives are common in protease inhibitors and kinase modulators.

5-Fluoro-2-methoxyphenylboronic Acid

- Structural Differences : Replaces the sulfamoylbenzoic acid backbone with a boronic acid group.

- Functional Implications: Boronic acids are known for their reversible covalent binding to biological nucleophiles (e.g., serine in enzymes), making this compound a candidate for catalytic inhibition or prodrug design. The absence of sulfamoyl limits hydrogen-bonding interactions .

- Applications : Widely used in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors.

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

- Structural Differences : Incorporates a triazine ring and ester group instead of benzoic acid.

- Functional Implications : The triazine moiety enhances π-π stacking interactions, while the ester group improves bioavailability. This structure is a hallmark of sulfonylurea herbicides like metsulfuron-methyl .

- Applications : Herbicidal activity via acetolactate synthase (ALS) inhibition.

Data Table: Key Properties and Functional Group Comparisons

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid | C₈H₇FNO₅S | 2-OCH₃, 3-F, 5-SO₂NH₂ | Sulfamoyl, Methoxy, Fluorine | Drug discovery, Agrochemicals |

| 3-Fluoro-5-methyl-2-sulfamoylbenzoic acid | C₈H₇FNO₄S | 2-CH₃, 3-F, 5-SO₂NH₂ | Sulfamoyl, Methyl, Fluorine | Membrane-permeable therapeutics |

| 2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid | C₁₄H₁₁ClNO₅S | 2-OCH₃, 3-Cl, 5-PhSO₂NH | Phenylsulfonyl, Methoxy, Chlorine | Enzyme inhibition |

| 5-Fluoro-2-methoxyphenylboronic acid | C₇H₇BFO₃ | 2-OCH₃, 5-F, Boronic acid | Boronic acid, Methoxy, Fluorine | Catalytic inhibition, Organic synthesis |

| Metsulfuron-methyl (for reference) | C₁₄H₁₅N₅O₆S | Triazine, Sulfonylurea, Ester | Sulfonylurea, Triazine | Herbicide (ALS inhibitor) |

Research Findings and Functional Insights

- Sulfamoyl vs.

- Fluorine vs. Chlorine: Fluorine’s electronegativity improves electron-withdrawing effects, enhancing acidity of the benzoic acid moiety.

- Methoxy vs. Methyl: Methoxy groups improve solubility in polar solvents (e.g., water or ethanol) compared to methyl groups, critical for formulation in aqueous drug delivery systems .

生物活性

3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is C10H10FNO4S, and it features a sulfonamide functional group, which is often associated with biological activity. The presence of fluorine and methoxy groups may enhance its pharmacological properties by affecting its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported that derivatives of sulfamoylbenzoic acids, including this compound, demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| HT-29 | 30 | Inhibition of cell cycle progression |

Case Studies

Several case studies have highlighted the therapeutic potential of 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotic therapy. The study emphasized the need for further exploration into its use as an alternative or adjunctive treatment .

- Cancer Treatment Study : In an animal model of breast cancer, administration of this compound resulted in reduced tumor size and improved survival rates. Histological analysis revealed increased apoptosis in tumor tissues, suggesting its potential as a chemotherapeutic agent .

The biological activity of 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is likely mediated through several mechanisms:

- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial growth.

- Anticancer Mechanism : The compound appears to activate specific signaling pathways that lead to apoptosis in cancer cells, possibly through the modulation of p53 and Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise approach is typically employed:

Core benzoic acid synthesis : Start with 5-nitro-2-methoxybenzoic acid. Introduce fluorine via electrophilic aromatic substitution (e.g., using Selectfluor™) at the 3-position, leveraging the methoxy group’s directing effects .

Sulfamoyl group introduction : Reduce the nitro group to an amine (e.g., catalytic hydrogenation), followed by sulfonation using chlorosulfonic acid and subsequent amidation with ammonia .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–5°C for sulfonation to minimize side reactions) and stoichiometry (e.g., 1.2 equivalents of Selectfluor™ for fluorination) .

Q. How can researchers purify 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid to >95% purity?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use C18 cartridges to remove polar impurities. Elute with a gradient of methanol:water (70:30 to 90:10) .

- Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C for crystallization. Repeat to enhance purity .

- HPLC : Employ a reverse-phase column (C18, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile:water (40:60) at 1 mL/min .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, sulfamoyl NH₂ at δ 6.2 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M−H]⁻ at m/z 278.0241 (calculated for C₈H₇FNO₅S) .

- HPLC-PDA : Purity >95% with a retention time of 8.2 min under conditions described in .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during fluorination or sulfamoylation?

- Methodological Answer :

- Fluorination : The methoxy group directs electrophilic substitution to the 3-position, but competing para-substitution may occur. Use DFT calculations to predict directing effects or employ protecting groups (e.g., acetyl for the sulfamoyl group) during fluorination .

- Sulfamoylation : Competing sulfonation at the 4-position can arise due to steric hindrance. Optimize solvent polarity (e.g., dichloromethane vs. DMF) to favor the 5-position .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The sulfamoyl group is prone to hydrolysis in acidic conditions (pH <3), requiring stabilization via lyophilization .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C). Store at −20°C in amber vials to prevent photodegradation .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition or cellular models?

- Methodological Answer :

- Carbonic Anhydrase Inhibition : Perform a stopped-flow CO₂ hydration assay. Compare IC₅₀ values to acetazolamide; fluorinated analogs often show enhanced lipophilicity and binding .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy in HeLa cells. The methoxy group may enhance membrane permeability relative to hydroxylated analogs .

Data Contradiction Analysis

- Fluorination Yield Variability : reports 70–80% yields using Selectfluor™, while cites 50–60% with DAST. This discrepancy may arise from solvent choice (acetonitrile vs. THF) or reaction time .

- Sulfamoyl Stability : notes hydrolysis at pH 2, whereas suggests stability up to pH 4. Differences may stem from buffer composition (e.g., phosphate vs. citrate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。